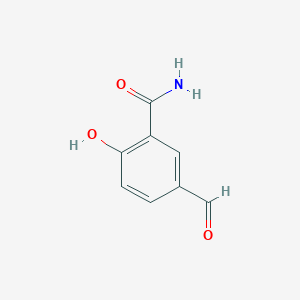
5-Formil-2-hidroxibenzamida
Descripción general
Descripción
5-Formyl-2-hydroxybenzamide is a chemical compound with the molecular formula C8H7NO3 . It has a molecular weight of 165.15 g/mol . The IUPAC name for this compound is 5-formyl-2-hydroxybenzamide .
Synthesis Analysis
The synthesis of 5-Formyl-2-hydroxybenzamide involves multiple stages . The first stage involves the reaction of labetalol hydrochloride with sodium hydrogencarbonate in water. The second stage involves the reaction with sodium periodate in water at 20°C for approximately 0.583333 hours. The final stage involves the reaction with hydrogen chloride in water for approximately 0.0333333 hours .Molecular Structure Analysis
The InChI code for 5-Formyl-2-hydroxybenzamide is1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12) . The compound has a topological polar surface area of 80.4 Ų and a complexity of 193 . Physical And Chemical Properties Analysis
5-Formyl-2-hydroxybenzamide has a boiling point of approximately 335.9±32.0°C at 760 mmHg and a melting point of 204-206°C . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Investigación farmacéutica
5-Formil-2-hidroxibenzamida se ha utilizado en la investigación farmacéutica, particularmente en el estudio de cocristales. Por ejemplo, se utilizó en un estudio sobre la termodinámica de la formación de cocristales de carbamazepina con benzamida, para-hidroxibenzamida e isonicotinamida . El estudio involucró la determinación de los parámetros termodinámicos para tres cocristales de carbamazepina (CBZ) con coformadores estructuralmente relacionados .
Síntesis química
Como compuesto químico, this compound se puede utilizar en diversos procesos de síntesis química. Sus propiedades químicas, como su fórmula molecular (C8 H7 N O3) y su peso molecular (165,146), lo hacen adecuado para su uso en una variedad de reacciones químicas .
Material de referencia
This compound se puede utilizar como material de referencia en la investigación científica. Los materiales de referencia se utilizan para proporcionar una medida conocida de una cantidad y son esenciales para garantizar la precisión y confiabilidad de los experimentos científicos .
Prueba de competencia
En el campo de la química analítica, la prueba de competencia es un método que se utiliza para evaluar el rendimiento de los laboratorios. This compound se puede utilizar en las pruebas de competencia para ayudar a garantizar la precisión y la coherencia de los resultados de laboratorio .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Formyl-2-hydroxybenzamide, also known as Labetalol Impurity 3 , is primarily used in the preparation of unsaturated cinnamate ester benzamides as inhibitors of rhinovirus 3C protease . The primary target of this compound is the rhinovirus 3C protease, an enzyme that plays a crucial role in the life cycle of rhinoviruses.
Mode of Action
It is known that the compound is used in the synthesis of inhibitors for the rhinovirus 3c protease . This suggests that the compound likely interacts with the protease, potentially inhibiting its function and thus interfering with the viral life cycle.
Biochemical Pathways
Given its role as a precursor in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound plays a role in the viral replication pathway by inhibiting the function of the protease.
Pharmacokinetics
It is known that the compound is slightly soluble in acetone and methanol , which could potentially influence its bioavailability.
Result of Action
Given its role in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound’s action results in the inhibition of the protease, potentially leading to a disruption in the viral life cycle.
Action Environment
It is known that the compound is stable under normal temperatures and pressures
Análisis Bioquímico
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of 5-Formyl-2-hydroxybenzamide over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of 5-Formyl-2-hydroxybenzamide in animal models have not been studied
Transport and Distribution
There is currently no information available on how 5-Formyl-2-hydroxybenzamide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Propiedades
IUPAC Name |
5-formyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAWCVGHFXLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)

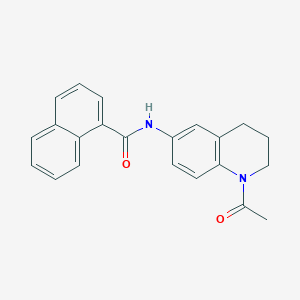
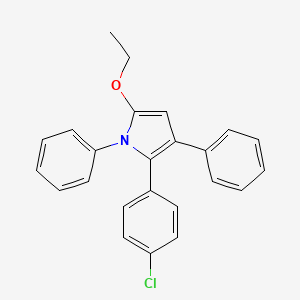
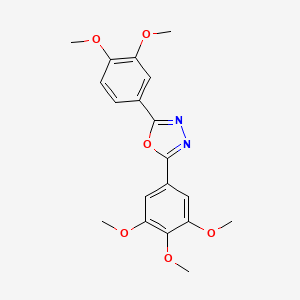

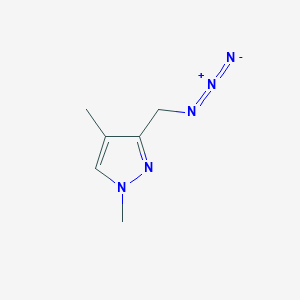
![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)
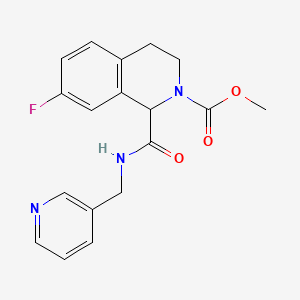
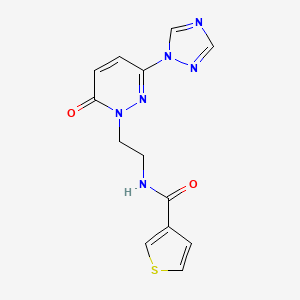
![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)
